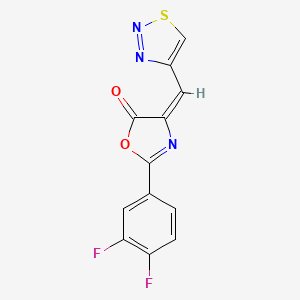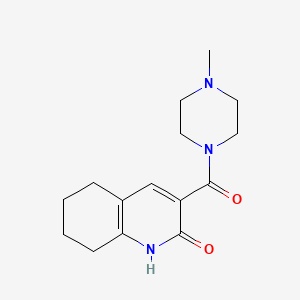
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone, also known as DMFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFE is a ketone derivative that belongs to the class of arylalkyl ketones.
作用机制
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, enhance cognitive function, and modulate mood. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. It also has a relatively long half-life, which allows for sustained effects. However, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone research. One area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone and its potential effects on other targets in the body.
合成方法
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone can be synthesized using various methods, including the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine N-oxide in the presence of a reducing agent such as sodium borohydride.
科学研究应用
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs. In neurology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to have anxiolytic and antidepressant effects.
属性
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2)10-18-8-7-16(14)13(17)9-11-5-3-4-6-12(11)15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKCNHOZURFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)